5-Bromo-2-(2-bromoethyl)pyridine
Description
Historical Development of Pyridine (B92270) Functionalization
The journey of pyridine functionalization began with the isolation of pyridine from bone oil by the Scottish chemist Thomas Anderson in 1846. chempanda.com The determination of its chemical structure, analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, was proposed by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.org
Early breakthroughs in creating pyridine derivatives included the Hantzsch pyridine synthesis in 1881, a method that constructs the pyridine ring from a β-keto acid, an aldehyde, and ammonia (B1221849). beilstein-journals.org Another pivotal discovery was the Chichibabin reaction in 1914, which demonstrated the amination of pyridine at the 2-position, a form of nucleophilic substitution. researchgate.net
The 20th and 21st centuries have seen an explosion of new methods for pyridine functionalization, driven by the need for precisely substituted pyridines in various applications. Key developments include:
Electrophilic Substitution: Due to the electron-deficient nature of the pyridine ring, electrophilic substitution, such as halogenation and nitration, often requires harsh conditions like high temperatures. youtube.com
Metal-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, has revolutionized the synthesis of substituted pyridines. libretexts.org These methods allow for the precise formation of carbon-carbon bonds.
C-H Functionalization: More recently, significant research has focused on the direct functionalization of pyridine's carbon-hydrogen bonds, which offers a more atom-economical approach. nih.govresearchgate.net Transition-metal catalysis, including rhodium and ruthenium, has been instrumental in this area. researchgate.netnih.gov
Radical and Photochemical Reactions: The Minisci reaction provides a method for the radical alkylation of pyridines. wikipedia.org Modern advancements have also harnessed photochemistry to enable novel functionalization pathways. acs.org
This continuous evolution of synthetic methodologies has made a vast array of functionalized pyridines accessible for scientific exploration and application.
Architectural Significance of Halogenated Pyridine Derivatives in Organic Synthesis
Halogenated pyridine derivatives are of paramount importance in organic synthesis, serving as versatile building blocks for more complex molecules. nih.govacs.org The presence of a halogen atom on the pyridine ring introduces a reactive handle that can be manipulated through various chemical reactions.
The carbon-halogen bond in these compounds is particularly useful in palladium-catalyzed cross-coupling reactions . libretexts.orgrsc.org In these reactions, the halogen atom acts as a leaving group, allowing for the introduction of a wide variety of substituents, including aryl, alkyl, and vinyl groups. This capability is crucial for the construction of the carbon skeletons of many pharmaceuticals and agrochemicals. nih.govnih.gov For example, a halogen at the 2- or 4-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution, further enhancing the synthetic utility of these compounds. nih.gov
The strategic placement of halogens on the pyridine ring allows for regioselective synthesis, meaning that chemists can control exactly where new functional groups are added to the molecule. This level of control is essential for creating molecules with specific biological activities. Furthermore, dihaloalkyl pyridines offer multiple points of reactivity, enabling sequential and diverse modifications.
The inherent properties of the pyridine ring, combined with the reactivity of the halogen substituents, make these derivatives indispensable in the synthesis of a broad spectrum of functional molecules. chemicalbook.com
Structural Elucidation and Naming Convention for 5-Bromo-2-(2-bromoethyl)pyridine
The structure of This compound consists of a central pyridine ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the numbering of atoms in the pyridine ring begins at the nitrogen atom, which is assigned position 1. chempanda.comwikipedia.org
Following this system:
A bromine atom is attached to the carbon atom at position 5 of the pyridine ring.
An ethyl group (-CH2CH2-) is attached to the carbon atom at position 2.
A second bromine atom is attached to the second carbon of this ethyl group.
This systematic naming convention precisely describes the connectivity of the atoms within the molecule. The compound belongs to the class of dihaloalkyl pyridines because it contains two halogen (bromo) atoms, one directly on the aromatic ring and one on the alkyl side chain.
The elucidation of such a structure is typically confirmed through a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would reveal the number and connectivity of hydrogen and carbon atoms, respectively. For instance, the signals from the protons on the pyridine ring and the ethyl chain would appear at characteristic chemical shifts.
Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help to confirm the presence of the two bromine atoms due to their characteristic isotopic pattern.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-Br, C-N, and aromatic C-H bonds present in the molecule.
Below is a table summarizing the key identifiers for a closely related compound, which helps to contextualize the properties of this compound.
| Identifier | Value for 5-Bromo-2-(bromomethyl)pyridine |
| CAS Number | 145218-19-5 sinfoochem.com |
| Molecular Formula | C₆H₅Br₂N sinfoochem.com |
| Molecular Weight | 250.92 g/mol sinfoochem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Br2N |
|---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
5-bromo-2-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
InChI Key |
HDILIKAPQQSNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CCBr |
Origin of Product |
United States |
Advanced Synthetic Strategies for 5 Bromo 2 2 Bromoethyl Pyridine
Regioselective Bromination of the Pyridine (B92270) Core
Achieving the desired 5-bromo substitution pattern on a pyridine ring already bearing a side chain at the 2-position necessitates strategies that can overcome the inherent reactivity patterns of the pyridine nucleus. Direct bromination of pyridine is often unselective and requires harsh conditions. Therefore, more sophisticated methods are employed to ensure high regioselectivity.
Metal-Halogen Exchange Methodologies (e.g., Bromine-Magnesium Exchange)
Metal-halogen exchange is a powerful technique for the regioselective functionalization of pyridines. znaturforsch.comznaturforsch.com This method typically involves the reaction of a di- or poly-halopyridine with an organometallic reagent, such as a Grignard reagent or an organolithium species, to selectively replace one halogen atom with a metal. This metalated intermediate can then be quenched with an electrophile.
In the context of synthesizing 5-bromo-2-substituted pyridines, a common starting material is 2,5-dibromopyridine (B19318). researchgate.netdur.ac.uk By carefully controlling reaction conditions, a bromine-magnesium exchange can be selectively induced at the 2-position. For instance, treatment of 2,5-dibromopyridine with isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (B95107) (THF) at room temperature can lead to the formation of the corresponding pyridylmagnesium chloride at the 2-position with high regioselectivity. researchgate.net This intermediate can then be reacted with a suitable electrophile to introduce the desired side chain, leaving the bromine atom at the 5-position intact.
The choice of the organometallic reagent and reaction conditions is crucial for achieving high selectivity. Organomagnesium reagents like iPrMgCl are often preferred for their functional group tolerance and milder reaction conditions compared to organolithiums. znaturforsch.comznaturforsch.com
Table 1: Examples of Metal-Halogen Exchange for Pyridine Functionalization
| Starting Material | Reagent | Intermediate | Product (after electrophilic quench) | Reference |
| 2,5-Dibromopyridine | iPrMgCl | 5-Bromo-2-pyridylmagnesium chloride | 5-Bromo-2-substituted pyridine | researchgate.net |
| 3-Bromopyridine | LDA, then ZnCl2 | 3-Bromo-4-pyridylzinc chloride | 4-Aryl-3-bromopyridine | znaturforsch.com |
This table is illustrative and specific electrophiles are not listed as the focus is on the formation of the metalated intermediate.
Directed Ortho-Metalation and Halogenation Routes
Directed ortho-metalation (DoM) is another cornerstone of regioselective pyridine functionalization. nih.govbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) on the pyridine ring. The DMG, typically a Lewis basic functional group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca
For the synthesis of a 5-bromo-2-substituted pyridine, one could envision a scenario where a suitable DMG at the 2-position directs metalation to the 3-position. However, direct bromination at this position would lead to a 3-bromo isomer. A more relevant application of DoM in this context would be to first install the desired side chain at the 2-position, which itself could act as a DMG or be modified to do so. Subsequent ortho-lithiation followed by quenching with a bromine source would then introduce the bromine atom at the desired 5-position, assuming the directing group favors metalation at C-3 and a subsequent halogen dance or isomerization occurs to the thermodynamically more stable 5-bromo isomer, or by starting with a pre-functionalized pyridine where the directing group is at a position that would lead to 5-bromination.
The effectiveness of a DMG is influenced by its Lewis basicity and steric factors. baranlab.orgharvard.edu Common DMGs include amides, carbamates, and ethers. harvard.edu The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and additives like TMEDA is also critical for the success of the reaction. baranlab.orgharvard.edu
Oxidative Bromination Techniques and Controlled Regioselectivity
Oxidative bromination offers an alternative pathway for the regioselective introduction of bromine onto the pyridine ring. A particularly effective approach involves the use of pyridine N-oxides. tcichemicals.comacs.orgresearchgate.net The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net
For instance, a method for the regioselective C2-bromination of fused pyridine N-oxides has been reported using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.comtcichemicals.com While this specific method was noted as not being directly applicable to simple pyridine derivatives, it highlights the principle of using N-oxides to control regioselectivity. acs.org A more general and highly regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing practical access to 2-halo-substituted pyridines. acs.orgnih.gov This can be a key step in a multi-step synthesis where the N-oxide is used to direct bromination to the desired position before being removed.
One-pot oxidation/bromination processes have also been developed, further streamlining the synthesis. tcichemicals.comtcichemicals.com These methods often employ an oxidant like methyltrioxorhenium/urea hydrogen peroxide in conjunction with a bromide source. tcichemicals.com
Diazotization-Bromination of Aminopyridine Precursors
The Sandmeyer reaction, a well-established method for converting aromatic amines into aryl halides, provides a reliable route for the regioselective introduction of bromine. orgsyn.orgorganic-chemistry.org This process involves the diazotization of an aminopyridine precursor to form a diazonium salt, which is then decomposed in the presence of a copper(I) bromide catalyst to yield the corresponding bromopyridine. organic-chemistry.orgresearchgate.net
To synthesize a 5-bromo-2-substituted pyridine, the corresponding 5-amino-2-substituted pyridine would be the required precursor. The diazotization is typically carried out using sodium nitrite (B80452) in a strong acidic medium like hydrobromic acid at low temperatures. orgsyn.orggoogle.com The subsequent introduction of copper(I) bromide facilitates the displacement of the diazonium group with a bromine atom. This method is advantageous due to the wide availability of aminopyridine precursors and the high yields and regioselectivity often observed.
For example, the synthesis of 5-bromo-2-methylpyridine (B113479) has been achieved by the diazotization of 5-amino-2-methylpyridine (B47470) with sodium nitrite in the presence of bromine and hydrobromic acid. google.com
Introduction of the Bromoethyl Side Chain
Once the 5-bromo-pyridine core is established, the next critical step is the introduction of the 2-(2-bromoethyl) side chain.
Bromination of Alkyl-Substituted Pyridines
A common and direct method for introducing the bromoethyl group is through the bromination of a pre-existing hydroxyethyl (B10761427) or ethyl side chain at the 2-position of the 5-bromopyridine core.
For instance, if the precursor is 5-bromo-2-(2-hydroxyethyl)pyridine, the hydroxyl group can be converted to a bromide using a variety of brominating agents. A straightforward method involves treating the alcohol with concentrated hydrobromic acid (HBr) and heating the mixture to reflux. prepchem.com This reaction proceeds via an SN2 mechanism.
Table 2: Reagents for the Conversion of 2-(2-hydroxyethyl)pyridine (B196109) to 2-(2-bromoethyl)pyridine
| Reagent | Conditions | Reference |
| Hydrobromic Acid (HBr) | Reflux | prepchem.com |
| Phosphorus Tribromide (PBr₃) | Varies | - |
| Thionyl Bromide (SOBr₂) | Varies | - |
This table provides examples of common brominating agents.
Conversion of Hydroxyalkyl Precursors to Bromoalkyl Moieties
A common and direct route to introduce the bromoethyl functionality is through the chemical transformation of a corresponding alcohol precursor, namely 2-(2-hydroxyethyl)-5-bromopyridine. This conversion of a primary alcohol to an alkyl bromide is a fundamental reaction in organic synthesis. Several standard reagents can be employed for this purpose, each with its own reaction conditions and substrate compatibility considerations. The presence of the pyridine nitrogen, which can be basic and nucleophilic, requires careful selection of the reagent and conditions to avoid unwanted side reactions, such as quaternization of the ring nitrogen.
Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and the Appel reaction (CBr₄/PPh₃).
Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols to their corresponding bromides. The reaction typically proceeds in an ether or chlorinated solvent at low temperatures. An excess of the reagent or the inclusion of a non-nucleophilic base like pyridine (which can also act as the solvent) can be used to scavenge the HBr byproduct, although in this specific case, care must be taken as the substrate itself is a pyridine derivative.
Thionyl Bromide (SOBr₂): Similar to its chloride counterpart, SOBr₂ converts alcohols to alkyl bromides. The byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous, which can simplify purification. The reaction is often performed in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the generated HBr.
Appel Reaction: The combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) provides a mild method for this conversion, proceeding via an SN2 mechanism. This method is often preferred for sensitive substrates as it operates under neutral conditions and generally at lower temperatures, minimizing the risk of side reactions like rearrangements or quaternization.
| Reagent System | Typical Solvent | Temperature | Key Byproducts | Notes |
| PBr₃ | Diethyl ether, THF, CH₂Cl₂ | 0 °C to reflux | H₃PO₃ | Effective but acidic byproduct may require a base. |
| SOBr₂ | Toluene, Dioxane | 0 °C to reflux | SO₂(g), HBr(g) | Gaseous byproducts simplify workup. |
| CBr₄ / PPh₃ | CH₂Cl₂, Acetonitrile | 0 °C to RT | Ph₃P=O, CHBr₃ | Mild conditions, suitable for sensitive substrates. |
Nucleophilic Substitution Reactions Utilizing Bromide Sources
An alternative to the direct conversion of the hydroxyl group is a two-step strategy involving the activation of the alcohol followed by nucleophilic substitution with a bromide source. This approach offers enhanced control and can be advantageous when direct bromination methods lead to low yields or side products.
First, the hydroxyl group of the precursor, 2-(2-hydroxyethyl)-5-bromopyridine, is converted into a better leaving group. Common methods include transformation into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine or triethylamine.
In the second step, the activated intermediate is treated with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The bromide ion displaces the tosylate or mesylate group via an Sₙ2 reaction to yield the final product, 5-Bromo-2-(2-bromoethyl)pyridine. This method is highly reliable for primary alcohols and avoids the harsh acidic conditions of reagents like HBr.
| Step | Reagents | Solvent | Purpose |
| 1. Activation | p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) / Base (e.g., Pyridine, Et₃N) | CH₂Cl₂, THF | Convert the poor -OH leaving group into an excellent -OMs or -OTs leaving group. |
| 2. Substitution | Lithium bromide (LiBr) or Sodium bromide (NaBr) | Acetone, DMF | Displace the leaving group with a bromide nucleophile to form the C-Br bond. |
Convergent and Divergent Synthetic Approaches to the Chemical Compound
The construction of the this compound molecule can be approached from two fundamentally different strategic viewpoints: sequential (divergent) strategies that modify a pre-formed pyridine ring, and convergent strategies that build the substituted pyridine ring from acyclic precursors.
Sequential Halogenation and Alkylation Strategies
Sequential strategies involve the stepwise introduction of the bromo and ethyl substituents onto a pyridine core. The order of these steps is critical and defines the synthetic route.
Route A: Bromination then Alkylation This approach begins with the halogenation of a pyridine derivative. A common starting material is 2,5-dibromopyridine, which can be synthesized from 2-amino-5-bromopyridine. researchgate.net The bromine atom at the 2-position of pyridine is generally more susceptible to nucleophilic substitution or metal-halogen exchange than the one at the 5-position. stackexchange.comquora.com This differential reactivity allows for selective functionalization. For instance, a Grignard reagent or an organolithium species can be formed at the 2-position, followed by reaction with an electrophile like ethylene (B1197577) oxide. This would introduce a 2-hydroxyethyl group, which must then be converted to the bromoethyl group as described in section 2.2.2.
Route B: Alkylation then Bromination Alternatively, one could start with a 2-alkylpyridine, such as 2-ethylpyridine, and then introduce the bromine atom at the 5-position. Direct electrophilic bromination of pyridine is challenging and often requires harsh conditions, but established protocols exist. For example, 2-aminopyridine (B139424) can be brominated regioselectively to give 2-amino-5-bromopyridine. chemicalbook.com A similar strategy could be applied where an existing alkyl group at the 2-position directs bromination to the 5-position, followed by functionalization of the side chain. A patent describes a multi-step sequence starting from 5-nitro-2-chloropyridine, which is converted to 5-nitro-2-methylpyridine and then to 5-amino-2-methylpyridine, before a Sandmeyer-type reaction introduces the 5-bromo substituent. google.com This highlights the viability of building the substitution pattern sequentially.
| Strategy | Starting Material Example | Key Steps | Advantages / Disadvantages |
| Bromination First | 2,5-Dibromopyridine | 1. Selective metal-halogen exchange at C-2. 2. Reaction with ethylene oxide. 3. Conversion of -OH to -Br. | Adv: Takes advantage of differential reactivity. Disadv: May require cryogenic conditions and multiple steps for side-chain installation. |
| Alkylation First | 2-Ethylpyridine | 1. Electrophilic bromination of the ring at C-5. 2. Radical bromination of the ethyl side chain. | Adv: Potentially shorter route. Disadv: Ring bromination can lack selectivity; side-chain bromination may be difficult to control. |
Multi-Component Reactions for Pyridine Ring Construction
Convergent strategies, particularly multi-component reactions (MCRs), offer an efficient alternative for constructing the pyridine ring with the desired substituents already in place. chemicalbook.comrsc.org MCRs combine three or more starting materials in a single pot to form a complex product, adhering to principles of atom economy and green chemistry. acsgcipr.orgacs.org
Several classical and modern MCRs can be envisioned for the synthesis of 2,5-disubstituted pyridines.
Hantzsch Pyridine Synthesis: This is a [2+2+1+1] approach that traditionally uses two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized. By using a mixture of starting materials, including one that contains a bromine atom, it is theoretically possible to construct a 5-bromo-substituted pyridine ring.
Guareschi-Thorpe Reaction: This reaction between a β-ketoester, a cyanoacetamide, and ammonia can produce a 2-pyridone, which can be a precursor to the desired pyridine.
Bohlmann-Rahtz Pyridine Synthesis: This is a [3+3] condensation between an enamine and an α,β-unsaturated carbonyl compound. By choosing precursors that already contain the bromo and latent ethyl functionalities, one could directly assemble the core structure.
These MCR approaches offer a powerful method for rapidly accessing diverse pyridine derivatives. acsgcipr.org The challenge lies in identifying the specific acyclic precursors that would cyclize to form the 5-bromo-2-alkylpyridine skeleton with high regioselectivity.
| MCR Approach | General Description | Required Precursor Features for Target |
| Hantzsch-type Synthesis | Condensation of an aldehyde, ammonia, and two β-dicarbonyl compounds. | An aldehyde, a brominated β-dicarbonyl compound, and a precursor for the ethyl side chain. |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine with an α,β-unsaturated carbonyl compound. | An enamine derived from a bromo-containing precursor and an unsaturated carbonyl compound that can form the ethyl side chain. |
| Four-Component Reactions | Modern variations combining components like an aldehyde, a malononitrile (B47326) derivative, an active methylene (B1212753) compound, and an ammonia source. acs.orgdigitellinc.com | A brominated aldehyde or active methylene compound could be incorporated to generate the 5-bromo substituent. |
Mechanistic Insights into the Reactivity of 5 Bromo 2 2 Bromoethyl Pyridine
Reactivity of the Pyridine (B92270) Ring Halogen (C5-Br)
The bromine atom at the C5 position of the pyridine ring is susceptible to a variety of reactions common to aryl halides, including cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org In the case of 5-Bromo-2-(2-bromoethyl)pyridine, the C5-Br bond can readily participate in Suzuki-Miyaura reactions. These reactions are typically catalyzed by a palladium complex and require a base. wikipedia.org The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyridine ring. mdpi.com The reactivity of the C-Br bond makes it more susceptible to oxidative addition to the palladium catalyst compared to C-Cl bonds, rendering aryl bromides common starting materials for these couplings. illinois.edu
A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids provided insights into the regioselectivity of such reactions on polysubstituted pyridines. beilstein-journals.org While not directly on the target molecule, this research highlights the feasibility of selective cross-coupling at specific positions on a brominated pyridine ring. beilstein-journals.org
Stille Coupling:
The Stille reaction is another palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organohalide. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. organic-chemistry.org The C5-Br bond of this compound can serve as the organohalide partner in Stille couplings, allowing for the formation of a C-C bond at this position. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org Stille-type cross-coupling procedures have been successfully employed to synthesize functionalized bipyridines and terpyridines, demonstrating the utility of this reaction for elaborating pyridine-based structures. acs.org
| Reaction | Catalyst | Coupling Partner | Key Features |
| Suzuki-Miyaura | Palladium complex | Organoboron compound | Forms C-C bonds, tolerates various functional groups. wikipedia.orgmdpi.com |
| Stille | Palladium complex | Organotin compound | Forms C-C bonds, wide scope for both partners. wikipedia.orgorganic-chemistry.orglibretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. wikipedia.org The presence of the electronegative nitrogen atom in the pyridine ring makes it more susceptible to nucleophilic attack than benzene (B151609), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). wikipedia.orgquimicaorganica.orgyoutube.com While the C5-Br bond is at a meta-like position relative to the ring nitrogen, making it less activated towards SNAr compared to halogens at the C2 or C4 positions, the reaction can still proceed, often requiring more forcing conditions. acs.orgyoutube.com
The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (bromide). wikipedia.orgnih.gov The rate of these reactions is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the pyridine ring. acs.org
Halogen-Metal Exchange and Subsequent Electrophilic Quenching
Halogen-metal exchange is a common method for converting aryl halides into organometallic reagents. For this compound, the C5-Br bond can undergo exchange with organolithium or magnesium reagents. This process involves the replacement of the bromine atom with a metal, such as lithium or magnesium, to form a pyridyllithium or Grignard reagent, respectively. These newly formed organometallic intermediates are highly nucleophilic and can be subsequently quenched with various electrophiles to introduce a wide range of substituents at the 5-position of the pyridine ring.
Reactivity of the Bromoethyl Side Chain (C2-CH₂CH₂Br)
The bromoethyl group at the C2 position of the pyridine ring primarily undergoes reactions typical of alkyl halides, namely nucleophilic substitution and elimination.
Intramolecular Cyclization Reactions and Ring Closure
The proximity of the bromoethyl side chain to the pyridine ring nitrogen allows for the possibility of intramolecular cyclization. Under basic conditions or with appropriate nucleophiles, the nitrogen atom can act as an internal nucleophile, displacing the bromide to form a fused ring system. This type of reaction can lead to the formation of indolizine (B1195054) derivatives or related heterocyclic structures. The feasibility and outcome of such cyclizations depend on the reaction conditions and the specific reagents employed.
Intermolecular Nucleophilic Substitution Reactions
The primary bromine atom of the bromoethyl side chain is highly susceptible to intermolecular nucleophilic substitution (SN2) reactions. libretexts.org This allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles.
Common nucleophiles that can displace the bromide include:
Amines, to form substituted ethylamine (B1201723) derivatives.
Thiols, to generate thioethers.
Alkoxides, to produce ethers.
Cyanide, to introduce a nitrile group, which can be further elaborated.
Azide, leading to the formation of an alkyl azide.
These substitution reactions provide a versatile route to a diverse range of 2-substituted pyridine derivatives, which can serve as building blocks for more complex molecules.
| Nucleophile | Product Functional Group | Reaction Type |
| Amines | Substituted Ethylamine | SN2 |
| Thiols | Thioether | SN2 |
| Alkoxides | Ether | SN2 |
| Cyanide | Nitrile | SN2 |
| Azide | Alkyl Azide | SN2 |
Elimination Reactions and Olefin Formation
The 2-(2-bromoethyl) side chain of this compound can undergo elimination reactions to form the corresponding olefin, 5-bromo-2-vinylpyridine (B1288605). This transformation is typically achieved through a base-induced E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.org The reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by a base, which occurs concurrently with the departure of the bromide leaving group. libretexts.orgdalalinstitute.com
The choice of base is crucial in directing the reaction towards elimination over competing nucleophilic substitution. Strong, sterically hindered bases are often employed to favor the abstraction of a proton over an attack at the electrophilic carbon. dalalinstitute.com
Table 1: Conditions for Elimination Reactions
| Reactant | Base | Product | Reaction Type |
|---|---|---|---|
| 2-Bromoalkane | Strong, bulky base (e.g., Potassium tert-butoxide) | Alkene | E2 Elimination |
The formation of the more stable, conjugated 5-bromo-2-vinylpyridine is generally favored, in accordance with Zaitsev's rule, which predicts that in elimination reactions, the major product is the more stable alkene with the more highly substituted double bond. libretexts.orgnih.gov
Synergistic and Competitive Reactivity Between the Two Halogens
The presence of two bromine atoms in this compound—one on the sp²-hybridized carbon of the aromatic pyridine ring and the other on the sp³-hybridized carbon of the ethyl side chain—leads to distinct and competitive reactivity. The carbon-halogen bond in alkyl halides is generally less stable and more susceptible to nucleophilic substitution than the corresponding bond in aryl halides. nih.gov This difference is attributed to the partial double bond character of the C-Br bond on the pyridine ring due to resonance, making it stronger and harder to break. nih.gov
Consequently, the bromine on the ethyl side chain is significantly more reactive towards nucleophiles in SN2 reactions. In contrast, the bromine at the 5-position of the pyridine ring is more amenable to reactions typical of aryl halides, such as palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-(bromomethyl)pyridine and arylboronic acids have been shown to selectively occur at the 5-bromo position, leaving the bromomethyl group intact. organic-chemistry.org This differential reactivity allows for selective functionalization at either position by choosing appropriate reaction conditions.
Table 2: Selective Reactions of Dihalogenated Pyridines
| Reaction Type | Reactive Site | Reagents/Catalyst | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | 2-(2-Bromoethyl) group | Nucleophile (e.g., amine, thiol) | 2-(2-Substituted-ethyl)-5-bromopyridine |
Role of Pyridine Nitrogen in Facilitating and Directing Reactions
The nitrogen atom in the pyridine ring plays a pivotal role in modulating the reactivity of this compound through several mechanisms.
Lewis Acid-Base Interactions
The lone pair of electrons on the pyridine nitrogen atom imparts Lewis basic character to the molecule. This allows it to interact with Lewis acids. nih.govbath.ac.uk Such interactions can activate the pyridine ring towards nucleophilic attack. By coordinating with a Lewis acid (e.g., a zinc-based catalyst), the electron density of the pyridine ring is reduced, making it more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) reactions. bath.ac.uksci-hub.se This activation can facilitate the substitution of the bromine atom at the 5-position under conditions that might otherwise be ineffective. This catalytic activation offers a milder alternative to harsh reaction conditions often required for the functionalization of electron-deficient pyridine rings. sci-hub.sebath.ac.uk
N-Oxidation and Subsequent Functionalization
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. nih.govscripps.edu This transformation is commonly achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). nih.govacs.org The resulting N-oxide exhibits significantly different reactivity compared to the parent pyridine.
The N-oxide group is strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack but greatly enhances its reactivity towards nucleophiles, particularly at the C2 and C4 positions. scripps.eduyoutube.com The oxygen atom of the N-oxide can also act as an internal nucleophile or a directing group. For instance, the formation of the N-oxide of this compound would make the protons on the α-carbon of the side chain more acidic and potentially facilitate different reaction pathways. Furthermore, the N-oxide can be used to introduce a wide range of functional groups at the C2 position, followed by deoxygenation to restore the pyridine ring. scripps.edunih.gov This "umpolung" strategy reverses the normal reactivity of the pyridine ring, enabling the synthesis of otherwise difficult-to-access derivatives. nih.gov
Advanced Spectroscopic and Diffraction Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Bromo-2-(2-bromoethyl)pyridine by providing information on the chemical environment, connectivity, and spatial relationships of its constituent atoms.
Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromoethyl side chain. Based on the analysis of analogous compounds such as 2-(bromoethyl)pyridine and 5-bromo-2-methylpyridine (B113479), the following spectral characteristics can be predicted. prepchem.comchemicalbook.com
The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C6 position (H-6), being adjacent to the nitrogen atom, is anticipated to be the most deshielded. The protons at the C3 and C4 positions will exhibit chemical shifts influenced by the bromine atom at C5. The coupling between these aromatic protons will provide crucial information about their relative positions.
The ethyl group protons will appear as two triplets in the aliphatic region. The methylene (B1212753) group attached to the pyridine ring (Cα-H₂) is expected to resonate at a downfield position compared to the terminal methylene group bearing the bromine atom (Cβ-H₂), due to the deshielding effect of the aromatic ring. The vicinal coupling between these two methylene groups will result in a triplet-of-triplets pattern for each, with a typical coupling constant (³JHH) of around 6-8 Hz.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.5 | d | ~8.5 |
| H-4 | ~7.8 | dd | ~8.5, 2.5 |
| H-6 | ~8.6 | d | ~2.5 |
| Cα-H₂ | ~3.4 | t | ~7.0 |
| Cβ-H₂ | ~3.7 | t | ~7.0 |
Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in this compound. Based on data from related structures like 5-bromo-2-methylpyridine and 2-bromopyridine, the chemical shifts for the carbon atoms can be predicted. rsc.orgchemicalbook.comchemicalbook.com
The carbon atoms of the pyridine ring will appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the nitrogen (C2) and the carbon bearing the bromine atom (C5) will have their chemical shifts significantly influenced by these heteroatoms. The remaining aromatic carbons (C3, C4, C6) will resonate at positions typical for substituted pyridines. The aliphatic carbons of the bromoethyl group will appear in the upfield region (δ 30-40 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C3 | ~125 |
| C4 | ~140 |
| C5 | ~120 |
| C6 | ~150 |
| Cα | ~38 |
| Cβ | ~32 |
Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For this compound, COSY would show cross-peaks between H-3 and H-4, and between the protons of the Cα-H₂ and Cβ-H₂ groups, confirming their connectivity within the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals. For instance, the signal for Cα would show a correlation to the Cα-H₂ protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connection of the bromoethyl side chain to the pyridine ring. Key HMBC correlations would be expected between the Cα-H₂ protons and the C2 and C3 carbons of the pyridine ring, and between the H-3 proton and the C2, C4, and C5 carbons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₇Br₂N), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with three major peaks corresponding to the [M], [M+2], and [M+4] ions in an approximate ratio of 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₇H₇⁷⁹Br₂N]⁺ | 262.8994 |
| [C₇H₇⁷⁹Br⁸¹BrN]⁺ | 264.8974 |
| [C₇H₇⁸¹Br₂N]⁺ | 266.8953 |
Note: These are calculated exact masses for the molecular ions. Experimental values should be within a few parts per million (ppm) of these values.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
The spectrum would be characterized by several key regions:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group will appear just below 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-Br stretching: The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C, C=N stretch (pyridine ring) | 1400 - 1600 |
| CH₂ bend | ~1450 |
| C-Br stretch | 500 - 700 |
Note: These are predicted ranges and the actual spectrum may show multiple bands within these regions.
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the Raman spectrum would also be expected to show characteristic bands for the pyridine ring vibrations and the C-Br stretching modes. The symmetric vibrations of the molecule, in particular, are often more intense in the Raman spectrum. Due to the lack of experimental Raman data for this specific compound, a detailed analysis is not possible. However, it is anticipated that the Raman spectrum would provide valuable confirmatory data for the structural assignments made by other spectroscopic methods. DFT calculations could be a powerful tool to predict the Raman spectrum and aid in the interpretation of experimental data, should it become available. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
For pyridine and its derivatives, the UV-Vis spectrum is typically characterized by transitions involving π and non-bonding (n) electrons. The pyridine ring itself gives rise to π → π* transitions, which are generally observed at shorter wavelengths (higher energy), and n → π* transitions, which occur at longer wavelengths (lower energy) and are typically of lower intensity. The n → π* transition involves the excitation of a lone pair electron from the nitrogen atom to an antibonding π* orbital.
Substituents on the pyridine ring can significantly influence the position and intensity of these absorption bands. In the case of this compound, the presence of the bromine atom, an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted pyridine, moving them to longer wavelengths. This is due to the electron-donating effect of the halogen's lone pairs through resonance, which extends the conjugation of the π system. The bromoethyl group at the 2-position is also likely to have a minor influence on the electronic transitions.
Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound based on Analogous Compounds
| Transition Type | Expected λmax (nm) | Notes |
| π → π | ~270 - 290 | Shifted to longer wavelengths due to bromo-substitution. |
| n → π | ~290 - 320 | Often a shoulder or a weak band, may be obscured by the stronger π → π* transition. |
Note: The data in this table is estimated based on the typical spectral characteristics of brominated pyridine derivatives and is not experimental data for this compound.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
A search of the crystallographic literature did not yield a specific structure determination for this compound. However, the crystal structure of a closely related compound, 5-bromo-2-(naphthalen-6-yl)pyridine, has been reported and can provide insights into the likely solid-state architecture. researchgate.net
In the structure of 5-bromo-2-(naphthalen-6-yl)pyridine, the molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net The pyridine and naphthalene (B1677914) ring systems are not coplanar, exhibiting a significant dihedral angle between them. This non-planarity is a common feature in such biaryl systems, arising from steric hindrance between hydrogen atoms on the respective rings.
For this compound, one would expect the pyridine ring to be essentially planar. The conformation of the 2-(2-bromoethyl) substituent would be a key feature of its molecular structure. The torsion angles around the C-C bonds of the ethyl chain will determine the spatial relationship between the pyridine ring and the terminal bromine atom. Intermolecular interactions, such as halogen bonding involving the bromine atoms and potential weak C-H···N or C-H···Br hydrogen bonds, would be expected to play a significant role in the crystal packing.
Table 2: Crystallographic Data for the Analogous Compound 5-Bromo-2-(naphthalen-6-yl)pyridine researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.6998(9) |
| b (Å) | 5.9337(4) |
| c (Å) | 14.6275(11) |
| β (°) | 113.542(8) |
| Volume (ų) | 1169.67(15) |
| Z | 4 |
Note: This data is for the analogous compound 5-bromo-2-(naphthalen-6-yl)pyridine and is presented to illustrate the type of crystallographic information that would be obtained for this compound. researchgate.net
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is widely used to investigate the properties of heterocyclic compounds like pyridine (B92270) derivatives. scirp.org
The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule with a flexible side chain like 5-Bromo-2-(2-bromoethyl)pyridine, a conformational analysis is crucial. This involves exploring the different spatial orientations (conformers) of the bromoethyl group relative to the pyridine ring to identify the global minimum energy structure. Techniques like DFT, often with basis sets such as 6-311++G(d,p), are employed to accurately model these structures. researchgate.net
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. scirp.org A smaller gap generally implies higher reactivity. For related aromatic compounds like quinoline, DFT calculations have been used to determine these energies, indicating that charge transfer occurs within the molecule. scirp.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.75 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
Note: The data in this table is illustrative for a pyridine derivative and not specific to this compound.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The map displays the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring would be expected to be a region of high negative potential, while the hydrogen atoms and regions near the bromine atoms would show positive potential.
DFT calculations are highly effective in predicting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental spectra. researchgate.net This comparison helps in the precise assignment of vibrational modes. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption peaks in the UV-Vis spectrum. nih.gov Studies on similar molecules like 2-fluoro-5-bromopyridine have shown good agreement between calculated and experimental frequencies. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These indices provide a quantitative measure of different aspects of chemical reactivity.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors are valuable for comparing the reactivity of different compounds and for understanding their reaction mechanisms in a quantitative way.
| Descriptor | Formula | Conceptual Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.00 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.75 |
| Chemical Softness (S) | 1/(2η) | 0.18 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.91 |
Note: The data in this table is illustrative and calculated from the conceptual values in Table 1.
Reaction Mechanism Elucidation via Computational Pathways
The elucidation of reaction mechanisms through computational methods typically involves mapping the potential energy surface of a reaction. This process identifies transition states, intermediates, and the associated energy barriers, providing a detailed, step-by-step understanding of how reactants are converted into products. For pyridine derivatives, computational studies have explored mechanisms such as C-H activation and side-chain reactions. These investigations often employ Density Functional Theory (DFT) to model the electronic structure and predict reaction pathways.
Despite the utility of these methods, specific computational research detailing the reaction pathways of this compound has not been reported. Such a study would be valuable for understanding its reactivity, particularly the behavior of the bromoethyl side chain in substitution or elimination reactions, and how the bromine atom on the pyridine ring influences these processes.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
The theoretical evaluation of non-linear optical (NLO) properties is a significant area of computational chemistry, driven by the search for new materials for photonic and optoelectronic applications. These studies typically use quantum chemical calculations to determine molecular polarizabilities and hyperpolarizabilities, which are key indicators of a material's NLO response. For organic molecules, factors such as the presence of donor-acceptor groups and extended π-conjugation are known to enhance NLO properties.
While theoretical evaluations of NLO properties have been conducted for a range of pyridine and bipyridine derivatives, no such data has been published for this compound. A computational analysis of this molecule would involve calculating its dipole moment, polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material. The presence of bromine atoms, which can influence electron distribution through inductive and resonance effects, would make such a theoretical investigation particularly insightful.
In the absence of direct research, any discussion on the computational chemistry of this compound would be purely speculative. Future computational studies are necessary to provide the detailed research findings and data required for a thorough analysis of its reaction mechanisms and NLO properties.
Strategic Utility As a Versatile Synthetic Intermediate
Building Block for Multifunctional Pyridine (B92270) Derivatives
The distinct reactivity of the two bromine atoms in 5-Bromo-2-(2-bromoethyl)pyridine allows for selective functionalization, making it an ideal starting material for the synthesis of multifunctional pyridine derivatives. The bromine atom on the pyridine ring is susceptible to various cross-coupling reactions, while the bromine on the ethyl side chain is amenable to nucleophilic substitution.
This differential reactivity enables the sequential introduction of different functionalities. For instance, the bromine on the pyridine ring can participate in Suzuki or Stille coupling reactions to introduce aryl or heteroaryl groups. Subsequently, the bromoethyl group can be reacted with a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce further diversity. This stepwise approach allows for the controlled and predictable synthesis of a wide range of substituted pyridines with tailored electronic and steric properties.
| Reagent | Reaction Type | Resulting Functionality |
| Arylboronic acid | Suzuki Coupling | Aryl-substituted pyridine |
| Organostannane | Stille Coupling | Aryl- or vinyl-substituted pyridine |
| Amine | Nucleophilic Substitution | Aminoethyl-substituted pyridine |
| Thiol | Nucleophilic Substitution | Thioethyl-substituted pyridine |
| Alkoxide | Nucleophilic Substitution | Alkoxyethyl-substituted pyridine |
This table illustrates the versatility of this compound in creating diverse pyridine derivatives through various reaction pathways.
Precursor in Heterocyclic Synthesis and Annulation Reactions
Beyond its use as a building block for simple substitution, this compound serves as a valuable precursor in the synthesis of more complex heterocyclic systems through annulation reactions. The bromoethyl group can act as a two-carbon electrophilic component in ring-forming reactions.
For example, reaction with a dinucleophile, such as a hydrazine (B178648) or a substituted amine, can lead to the formation of fused heterocyclic systems containing a pyridine ring. These annulation strategies are powerful tools for the construction of novel polycyclic aromatic and heteroaromatic frameworks, which are often scaffolds of interest in medicinal chemistry and materials science. The bromine atom on the pyridine ring can be retained for further functionalization or can be involved in the cyclization process itself, depending on the reaction conditions and the nature of the other reactants.
A notable application is in the synthesis of 6,6′-dimethyl-3,3′-bipyridine, where 5-bromo-2-methylpyridine (B113479), a related precursor, is utilized. sigmaaldrich.com
Development of Advanced Organic Materials Precursors
The pyridine ring is an important component in many advanced organic materials due to its electron-deficient nature and its ability to coordinate with metal ions. This compound provides a convenient entry point for the synthesis of pyridine-containing monomers and precursors for polymers and other advanced materials.
The bromine atom on the pyridine ring can be utilized in polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create conjugated polymers. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromoethyl group can be used to attach the pyridine unit to other molecular components or to a polymer backbone, allowing for the fine-tuning of the material's properties. For instance, 5-bromo-2-fluoropyridine, a similar di-halogenated pyridine, is used as a building block for semiconductor materials in OLED applications. ossila.com
Scaffold for Combinatorial Library Generation in Chemical Discovery
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds for screening in drug discovery and materials science. nih.gov The orthogonal reactivity of the two bromine atoms in this compound makes it an excellent scaffold for the generation of combinatorial libraries.
By systematically varying the reactants for both the cross-coupling reaction at the pyridine ring and the nucleophilic substitution at the ethyl side chain, a large library of disubstituted pyridine derivatives can be efficiently synthesized. This parallel synthesis approach allows for the exploration of a wide chemical space and increases the probability of discovering compounds with desired biological activities or material properties. The pyridine core provides a rigid framework, while the two points of diversification allow for the introduction of a wide range of functional groups, leading to a library of compounds with diverse physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
